

Technical Guide: Methyl 2-iodoisonicotinate - Commercial Availability and Purity

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Compound of Interest

Compound Name: Methyl 2-iodoisonicotinate

Cat. No.: B144240

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and purity of **Methyl 2-iodoisonicotinate** (CAS No. 134579-47-8), a key building block in medicinal chemistry and organic synthesis. This document includes a summary of commercially available grades, detailed experimental protocols for its synthesis and purity determination, and visualizations of key chemical processes.

Commercial Availability and Purity

Methyl 2-iodoisonicotinate is available from a range of chemical suppliers. The purity of commercially available batches is typically high, often exceeding 95%. Below is a summary of representative suppliers and their stated purities. Researchers are advised to consult the suppliers' websites for the most current information and to request certificates of analysis for specific lots.

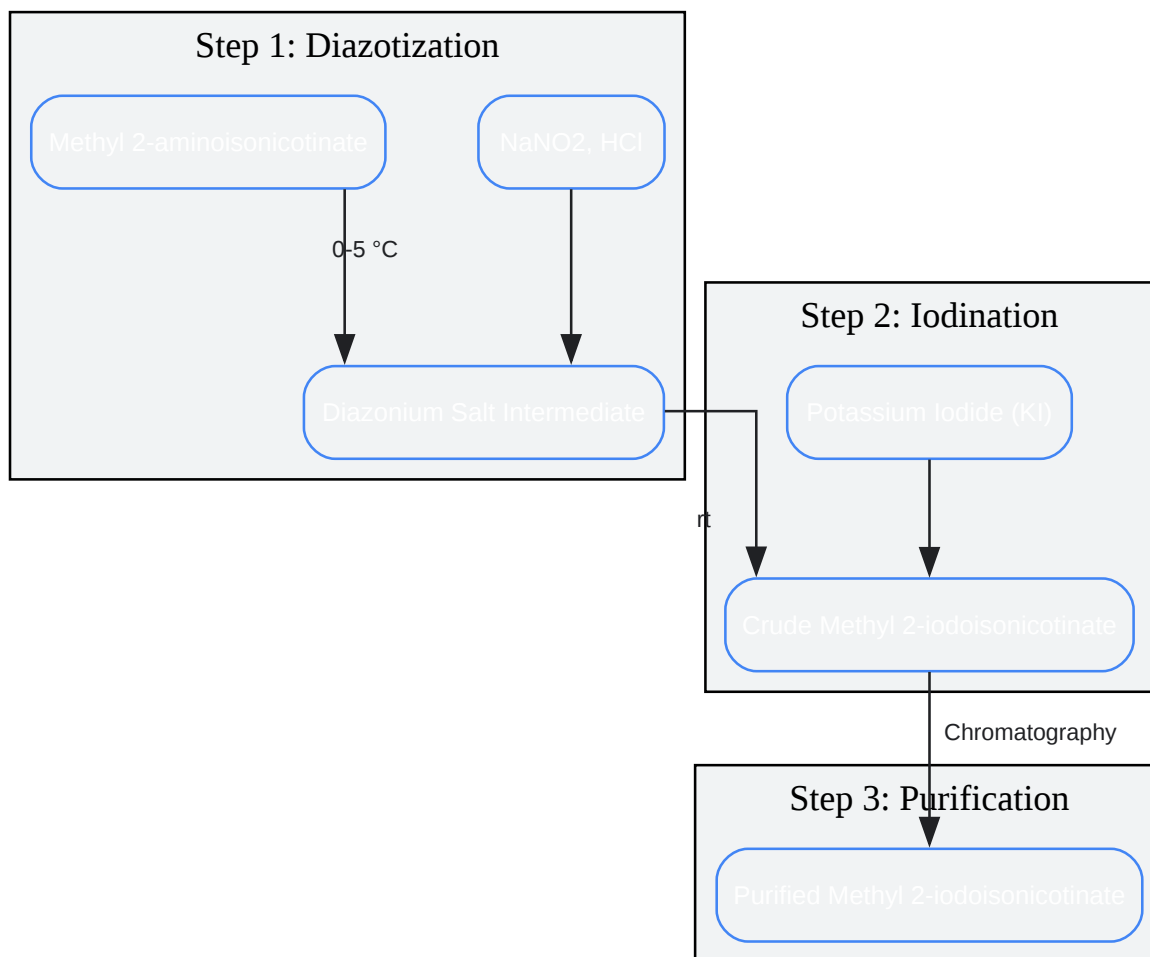
Supplier	Stated Purity	Catalog Number/ID	Country/Region
Glinnovations	96%	GLR19.127637	New Delhi, INDIA[1]
A.J Chemicals	Not Specified	JDH	Not Specified[1]
An anachem	97%	A806806	CHINA[1]
Sigma-Aldrich	Not Specified	Not Specified	Global
Pharmaffiliates	Reference Standard	PA 27 04867	India[2]

Synthesis of Methyl 2-iodoisonicotinate

A common and effective method for the synthesis of **Methyl 2-iodoisonicotinate** is the Sandmeyer reaction, which involves the diazotization of an aromatic amine followed by displacement with an iodide salt.[3][4][5] The precursor for this synthesis is Methyl 2-aminoisonicotinate.

Proposed Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of **Methyl 2-iodoisonicotinate** via the Sandmeyer reaction.



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Caption: Synthesis workflow for **Methyl 2-iodoisonicotinate**.

Experimental Protocol: Sandmeyer Reaction

This protocol describes a general procedure for the synthesis of **Methyl 2-iodoisonicotinate** from Methyl 2-aminoisonicotinate.

Materials:

- Methyl 2-aminoisonicotinate
- Sodium nitrite (NaNO₂)

- Hydrochloric acid (HCl)
- Potassium iodide (KI)
- Dichloromethane (CH₂Cl₂)
- Saturated sodium bicarbonate solution (NaHCO₃)
- Saturated sodium thiosulfate solution (Na₂S₂O₃)
- Brine
- Anhydrous magnesium sulfate (MgSO₄)
- Deionized water
- Ice

Procedure:

- Diazotization:
 - In a round-bottom flask, dissolve Methyl 2-aminoisonicotinate in an aqueous solution of hydrochloric acid.
 - Cool the mixture to 0-5 °C in an ice bath.
 - Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
 - Stir the reaction mixture at 0-5 °C for 30 minutes to ensure complete formation of the diazonium salt.
- Iodination:
 - In a separate flask, dissolve potassium iodide in water.
 - Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence (release of N₂ gas) should be observed.

- Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
- Work-up and Purification:
 - Extract the reaction mixture with dichloromethane.
 - Wash the combined organic layers sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, and brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel to yield pure **Methyl 2-iodoisonicotinate**.

Purity Determination

The purity of synthesized or commercially obtained **Methyl 2-iodoisonicotinate** can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) are the most common methods.

High-Performance Liquid Chromatography (HPLC)

Instrumentation: HPLC system with a UV detector.

Chromatographic Conditions (Typical):

- Column: C18, 4.6 mm x 150 mm, 5 µm particle size
- Mobile Phase: Acetonitrile and water gradient
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 254 nm
- Injection Volume: 10 µL

Gas Chromatography (GC)

Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

Chromatographic Conditions (Typical):

- Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 μ m film thickness)
- Carrier Gas: Helium
- Injector Temperature: 250 °C
- Detector Temperature: 280 °C
- Oven Temperature Program: Start at 100 °C, ramp to 250 °C.

Quantitative Nuclear Magnetic Resonance (qNMR)

Instrumentation: NMR spectrometer (400 MHz or higher).

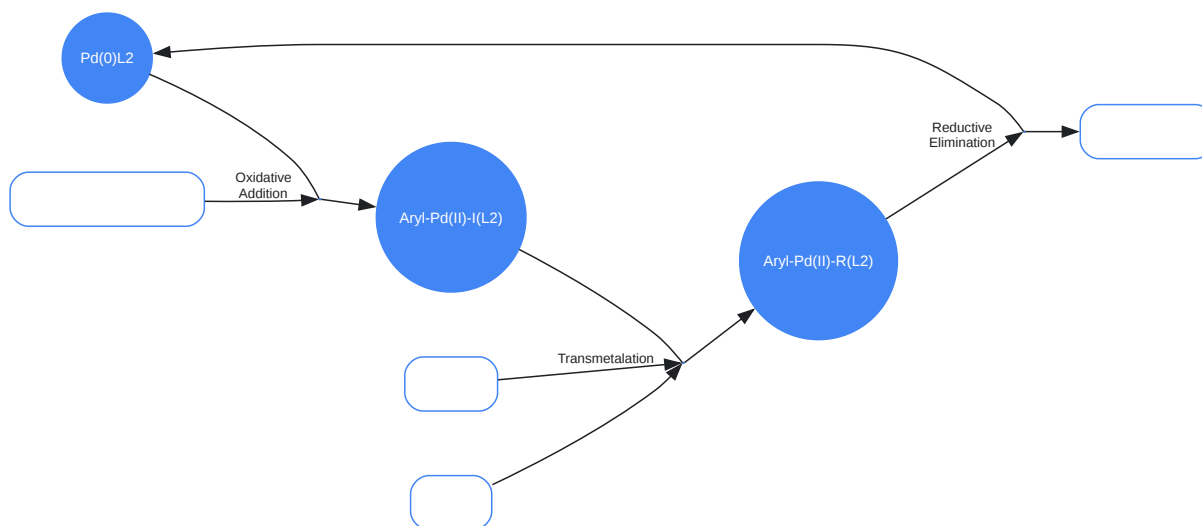
Procedure:

- An accurately weighed sample of **Methyl 2-iodoisonicotinate** is dissolved in a deuterated solvent (e.g., CDCl_3) along with a known amount of an internal standard with a certified purity.
- The ^1H NMR spectrum is acquired with parameters suitable for quantitative analysis (e.g., long relaxation delay).
- The purity of the sample is calculated by comparing the integral of a characteristic signal from **Methyl 2-iodoisonicotinate** to the integral of a signal from the internal standard.

Application in Suzuki-Miyaura Cross-Coupling

Methyl 2-iodoisonicotinate is a valuable building block in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds. This reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals.

The following diagram illustrates the catalytic cycle of a typical Suzuki-Miyaura cross-coupling reaction involving **Methyl 2-iodoisonicotinate**.



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Caption: Suzuki-Miyaura cross-coupling catalytic cycle.

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